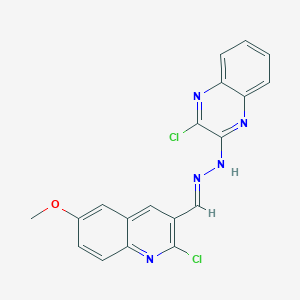

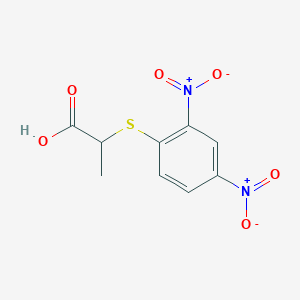

![molecular formula C20H18ClN3O B304685 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline, commonly known as CMQ, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its various therapeutic applications. CMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity, learning, and memory.

Wirkmechanismus

CMQ acts as a non-competitive antagonist of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor, which is a ligand-gated ion channel involved in synaptic plasticity and learning and memory. CMQ binds to the receptor's ion channel pore, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in neuronal activity.

Biochemical and Physiological Effects:

CMQ has been shown to modulate various biochemical and physiological processes in the brain. CMQ reduces the production of reactive oxygen species and inhibits the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. CMQ also modulates the activity of various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

CMQ has several advantages for lab experiments, such as its high potency and selectivity for the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor. However, CMQ also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Moreover, CMQ can exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on CMQ. One area of research is the development of more potent and selective 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor antagonists based on the structure of CMQ. Another area of research is the investigation of the potential therapeutic applications of CMQ in other neurological disorders, such as traumatic brain injury and stroke. Moreover, the use of CMQ as a tool to study the role of the this compound receptor in synaptic plasticity and learning and memory is also an area of interest.

Synthesemethoden

The synthesis of CMQ involves the condensation reaction between 4-chlorobenzaldehyde and 4-morpholinyl-1,2-diamine followed by cyclization with acetic acid. The final product is obtained through purification and recrystallization. The purity of the synthesized CMQ can be determined by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

CMQ has been extensively investigated for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and depression. CMQ has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress-induced cell death. Moreover, CMQ has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. CMQ has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

Molekularformel |

C20H18ClN3O |

|---|---|

Molekulargewicht |

351.8 g/mol |

IUPAC-Name |

4-[3-[(E)-2-(4-chlorophenyl)ethenyl]quinoxalin-2-yl]morpholine |

InChI |

InChI=1S/C20H18ClN3O/c21-16-8-5-15(6-9-16)7-10-19-20(24-11-13-25-14-12-24)23-18-4-2-1-3-17(18)22-19/h1-10H,11-14H2/b10-7+ |

InChI-Schlüssel |

IETXOCNXMZDFCB-JXMROGBWSA-N |

Isomerische SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |

SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |

Kanonische SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

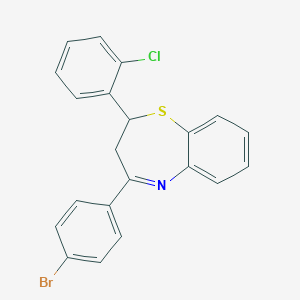

![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

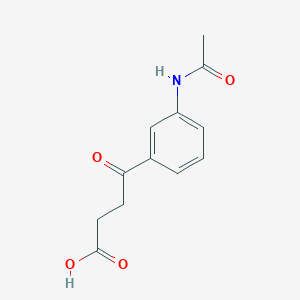

![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

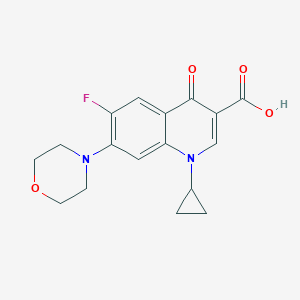

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)

![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)

![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)

![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)